6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
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Overview
Description
6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinones This compound is characterized by its unique structure, which includes a quinolinone core, a pyrazole ring, and various substituents such as chloro, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials may include substituted anilines, benzoyl chlorides, and other aromatic compounds. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions could introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinolinone Derivatives: Compounds with a similar quinolinone core.
Pyrazole Derivatives: Compounds containing a pyrazole ring.
Chlorobenzoyl Compounds: Molecules with a chlorobenzoyl group.
Uniqueness
The uniqueness of 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one lies in its combination of functional groups and structural features. This combination may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C32H23Cl2N3O3 |
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Molecular Weight |
568.4 g/mol |
IUPAC Name |
6-chloro-3-[2-(2-chlorobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H23Cl2N3O3/c1-40-22-14-11-19(12-15-22)28-18-27(36-37(28)32(39)23-9-5-6-10-25(23)34)30-29(20-7-3-2-4-8-20)24-17-21(33)13-16-26(24)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38) |
InChI Key |
BIOXOGNSXOHSER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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